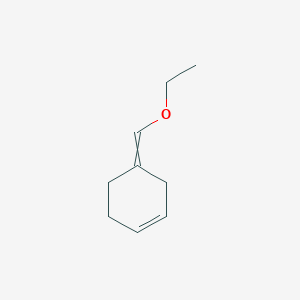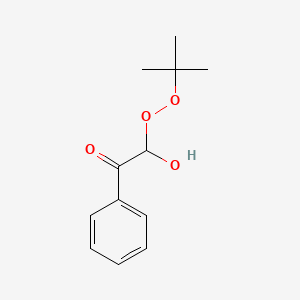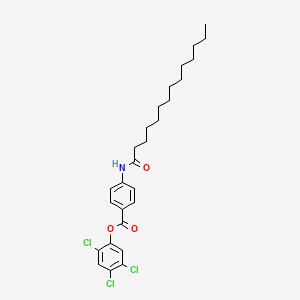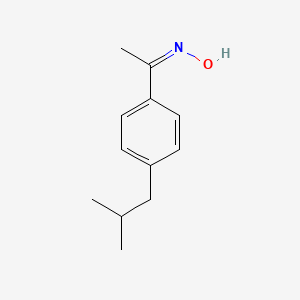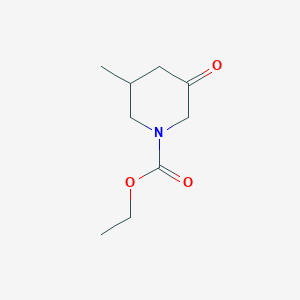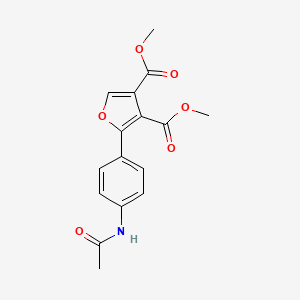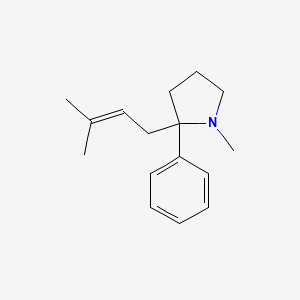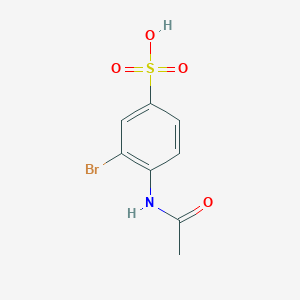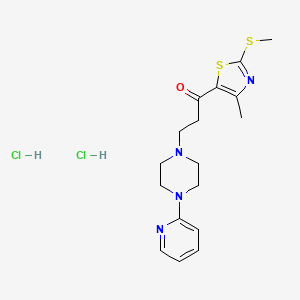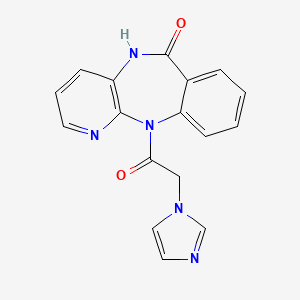
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate is a heterocyclic compound that belongs to the benzodiazepine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate involves the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with butanol and concentrated sulfuric acid. The reaction is refluxed at 80°C for 3 hours, followed by cooling, filtration, and washing with acetone. The final product is obtained as a pale yellow solid with a yield of 98% and a purity of 99% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate has several scientific research applications:
Biology: Studied for its interactions with various biological receptors and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with muscarinic receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate involves its binding to specific receptors in the body, such as the Human M1 Muscarinic receptor. This binding can modulate the activity of these receptors, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: A closely related compound with similar structural features.
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 1,5-dihydro-: Another similar compound with slight variations in its chemical structure.
Uniqueness
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate is unique due to its specific imidazol-1-ylacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
79276-54-3 |
|---|---|
Fórmula molecular |
C17H13N5O2 |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
11-(2-imidazol-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H13N5O2/c23-15(10-21-9-8-18-11-21)22-14-6-2-1-4-12(14)17(24)20-13-5-3-7-19-16(13)22/h1-9,11H,10H2,(H,20,24) |
Clave InChI |
NEAAJZBBXMQAHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN4C=CN=C4)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


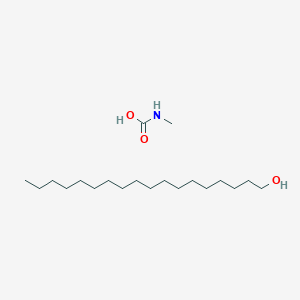
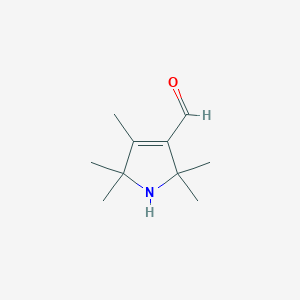
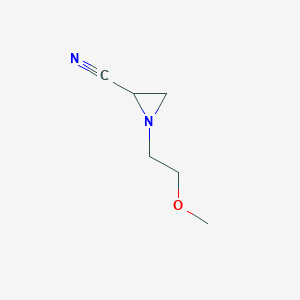
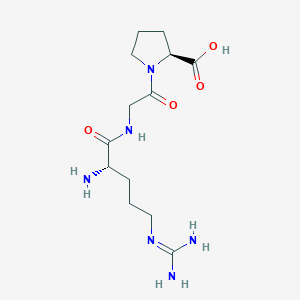
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
